benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate
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Description
Benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Ampicillin-CTX-M-15 . This target is a protein that plays a crucial role in bacterial resistance to antibiotics, making it a significant target for new antibacterial agents .
Mode of Action
The compound interacts with its target through a binding interaction . The binding score, which indicates the strength of this interaction, is -5.26 kcal/mol , suggesting a good binding interaction . This interaction can inhibit the function of the target protein, thereby exerting its antibacterial effects .
Biochemical Pathways
Given its target and mode of action, it likely interferes with the bacterial resistance mechanisms, potentially rendering bacteria more susceptible to antibiotics .
Pharmacokinetics
The compound’s stability up to120 °C suggests it may have good thermal stability, which could influence its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the target protein, which can disrupt bacterial resistance mechanisms . This disruption can potentially enhance the effectiveness of antibiotics against resistant bacteria .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its thermal stability suggests it may remain active under a range of temperatures . .
Properties
IUPAC Name |
benzyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-17(20-19(24)25-13-15-9-5-3-6-10-15)18(23)22(21(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPDUVSRPQFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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